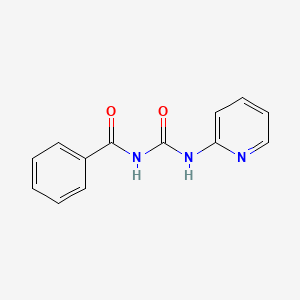

N-(pyridin-2-ylcarbamoyl)benzamide

描述

N-(pyridin-2-ylcarbamoyl)benzamide is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N-(pyridin-2-ylcarbamoyl)benzamide, a type of N-substituted benzamide, primarily targets the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

N-substituted benzamides, including this compound, inhibit NF-κB activation and induce apoptosis . They interact with the NF-κB pathway by inhibiting the breakdown of IκB, an inhibitor of NF-κB, thereby preventing the activation of NF-κB . This leads to the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting NF-κB activation, this compound can influence a variety of downstream effects, including the regulation of immune response, inflammation, and cell survival .

Pharmacokinetics

It’s known that the solubility, permeability, and stability of a compound significantly impact its bioavailability and pharmacokinetics .

Result of Action

The primary result of this compound’s action is the induction of apoptosis . By inhibiting NF-κB activation, the compound can trigger programmed cell death, which may have implications for the treatment of various diseases, including cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as metal–organic frameworks, can enhance the compound’s catalytic activity . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other biological molecules .

生化分析

Biochemical Properties

It has been synthesized and evaluated for its potential to activate certain proteins .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

N-(pyridin-2-ylcarbamoyl)benzamide is a compound with significant biological activity, particularly in the realms of cancer therapy, diabetes management, and antimicrobial effects. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is categorized as an N-substituted benzamide. Its structure allows for interactions with various biological targets, primarily through modulation of signaling pathways.

Target Pathways

The primary target of this compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This compound inhibits NF-κB activation, leading to the induction of apoptosis in cancerous cells.

Biochemical Pathways

The compound influences several biochemical pathways:

- NF-κB Signaling Pathway : Inhibition leads to reduced cell survival and increased apoptosis.

- Cellular Metabolism : Preliminary studies indicate potential effects on cellular metabolism and gene expression.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility, permeability, and stability. These factors significantly affect its bioavailability, impacting its therapeutic efficacy.

Anticancer Activity

This compound has demonstrated potential in cancer treatment:

- Apoptosis Induction : By inhibiting NF-κB, the compound promotes programmed cell death in various cancer cell lines.

Case Study : In vitro studies have shown that derivatives of this compound can effectively reduce tumor growth in animal models by modulating apoptotic pathways .

Antidiabetic Activity

Recent research has identified this compound analogues as allosteric activators of glucokinase (GK) , a key enzyme in glucose metabolism. These compounds have shown promising results in lowering blood glucose levels in animal models .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| Anticancer | NF-κB inhibition | Induction of apoptosis |

| Antidiabetic | GK activation | Reduction in blood glucose levels |

| Antimicrobial | Unknown (requires further study) | Potential activity against bacterial strains |

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Anticancer Studies : Research indicates that this compound can disrupt kDNA function in trypanosomes, leading to effective treatments for diseases like African sleeping sickness .

- Diabetes Management : Compounds derived from this compound have been shown to activate GK significantly, with some derivatives exhibiting comparable efficacy to established diabetic medications in animal models .

- Antimicrobial Properties : While specific data on antimicrobial activity is limited, related compounds within the benzamide class have shown effectiveness against various pathogens, warranting further exploration into this aspect for this compound .

属性

IUPAC Name |

N-(pyridin-2-ylcarbamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12(10-6-2-1-3-7-10)16-13(18)15-11-8-4-5-9-14-11/h1-9H,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKGCZZLXAMCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330161 | |

| Record name | N-(pyridin-2-ylcarbamoyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718146 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39764-04-0 | |

| Record name | N-(pyridin-2-ylcarbamoyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。